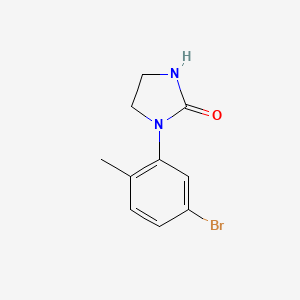
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one
Übersicht
Beschreibung
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
Wirkmechanismus
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Target of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes, receptors, or other proteins in the body, leading to various therapeutic effects .
Mode of Action
The mode of action of imidazole derivatives also depends on the specific compound. Some might inhibit the function of a target protein, while others might enhance it. The interaction with the target can lead to changes in cellular processes, resulting in the therapeutic effects of the drug .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For example, some might inhibit the synthesis of certain molecules, while others might enhance it. The affected pathways and their downstream effects can vary widely depending on the specific imidazole derivative .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one typically involves the reaction of 5-bromo-2-methylphenylamine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
- 5-Bromo-2-methylphenol
- 1-(5-Bromo-2-methylphenyl)-imidazole
Uniqueness
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVDOYPSKNCQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



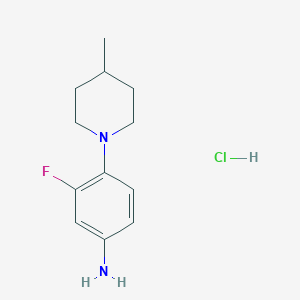

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)

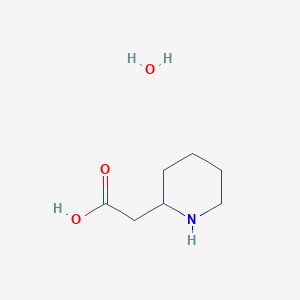
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)
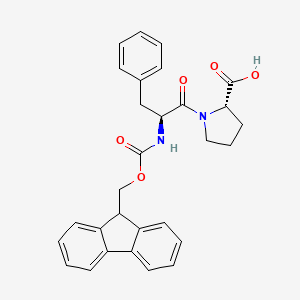
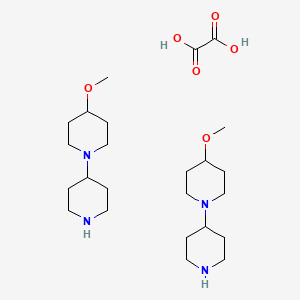
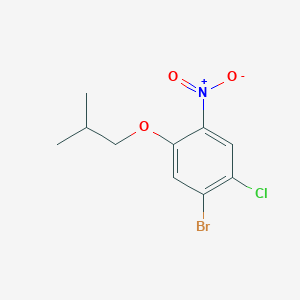
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)



